2-phenyldihydro-2H-pyran-4(3H)-one

Physical Property Comparison Purification Handling Safety

2-Phenyldihydro-2H-pyran-4(3H)-one (CAS 147688-62-8), also known as 2-phenyltetrahydropyran-4-one, is a saturated heterocyclic ketone belonging to the tetrahydropyran-4-one class. It features a six-membered oxygen-containing ring with a phenyl substituent at the 2-position and a carbonyl group at the 4-position, making it a chiral building block of interest for asymmetric synthesis.

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
CAS No. 147688-62-8
Cat. No. B119899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenyldihydro-2H-pyran-4(3H)-one
CAS147688-62-8
Molecular FormulaC11H12O2
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESC1COC(CC1=O)C2=CC=CC=C2
InChIInChI=1S/C11H12O2/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-5,11H,6-8H2
InChIKeyWDYWHODSDKVYAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyldihydro-2H-pyran-4(3H)-one (CAS 147688-62-8): Sourcing a Versatile Chiral Tetrahydropyranone Intermediate


2-Phenyldihydro-2H-pyran-4(3H)-one (CAS 147688-62-8), also known as 2-phenyltetrahydropyran-4-one, is a saturated heterocyclic ketone belonging to the tetrahydropyran-4-one class . It features a six-membered oxygen-containing ring with a phenyl substituent at the 2-position and a carbonyl group at the 4-position, making it a chiral building block of interest for asymmetric synthesis [1]. Commercially, it is available as a research chemical with a standard purity of 98% (GC) and is produced at up to kilogram scale, positioning it as a viable intermediate for both laboratory and pilot-scale organic synthesis [2].

Procurement Risks of Substituting 2-Phenyldihydro-2H-pyran-4(3H)-one with Other 2-Substituted Tetrahydropyran-4-ones


Simple substitution of 2-phenyldihydro-2H-pyran-4(3H)-one with other 2-substituted tetrahydropyran-4-ones (e.g., 2-methyl, unsubstituted) or with carbocyclic analogs like 2-phenylcyclohexanone carries significant risks for reaction outcomes. The phenyl group substantially alters the physicochemical properties—increasing boiling point (306 °C), density (1.113), and refractive index (1.5410) relative to the unsubstituted tetrahydropyran-4-one . Critically, it impacts chromatographic behavior on chiral stationary phases, with enantiomeric resolution parameters differing from those of 2-phenylcyclohexanone, meaning a method developed for one cannot be assumed transferable to the other [1]. In enzyme-mediated reductions using horse liver alcohol dehydrogenase (HLAD), the stereochemical course is influenced by the 2-substituent, leading to product ratios that are not generalizable across analogs [2].

Quantitative Differentiation Evidence for 2-Phenyldihydro-2H-pyran-4(3H)-one vs. Structural Analogs


Physical Property Differentiation: Increased Density, Boiling Point, and Flash Point vs. Unsubstituted Tetrahydropyran-4-one

The 2-phenyl substitution dramatically alters the physicochemical profile compared to the unsubstituted parent, tetrahydro-4H-pyran-4-one (CAS 29943-42-8). The target compound exhibits a higher density (1.113 vs. 1.084) and a significantly elevated boiling point (306 °C vs. 166-166.5 °C), directly impacting distillation-based purification strategies. The flash point is also substantially higher (141 °C vs. ~56.7 °C), indicating different handling and safety classifications .

Physical Property Comparison Purification Handling Safety

Chromatographic Behavior: Enantioselective HPLC Resolution vs. 2-Phenylcyclohexanone

A direct head-to-head comparison in the development of enantioselective HPLC methods showed that (RS)-2-phenyltetrahydropyran-4-one (compound 4) and (RS)-2-phenylcyclohexanone (compound 1) display distinct chromatographic behaviour on amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phases. This indicates that enantiomeric resolution parameters (retention times, resolution factors) differ due to the oxygen atom in the tetrahydropyran ring altering the chiral recognition process, preventing the interchangeable use of these substrates in chiral method development [1].

Chiral Chromatography Enantiomeric Separation Analytical Method Development

Synthetic Provenance: Documented Oxidation Route with 72% Yield for Reproducible Scale-up

A specific, literature-documented synthetic route exists for this compound: oxidation of 2-phenyltetrahydro-2H-pyran-4-ol using pyridinium chlorochromate (PCC) in dichloromethane, yielding the title compound in a reported 72% yield [1]. This established protocol, derived from a foundational study on horse liver alcohol dehydrogenase (HLAD) catalyzed reductions of 2-substituted tetrahydropyran-4-ones [2], offers a reproducible starting point for process development, which is not always available for less common analogs.

Synthetic Methodology Process Chemistry Scale-up

Commercial Specification: 98% GC Purity and Kg-Scale Availability as a Viable Intermediate

Unlike many research-grade chiral tetrahydropyranones that are only available in milligram quantities at lower purities, 2-phenyldihydro-2H-pyran-4(3H)-one is commercially supplied at a standard purity of 98% (GC) with moisture content controlled at ≤0.5% and with production capability stated up to kilogram scale [1]. These specifications are critical for users transitioning from medicinal chemistry to preclinical or process research, as they provide a defined quality baseline.

Commercial Sourcing Purity Specification Bulk Availability

Procurement-Driven Application Scenarios for 2-Phenyldihydro-2H-pyran-4(3H)-one


Chiral Building Block for Asymmetric Synthesis of Bioactive Tetrahydropyrans

The established enantioselective HPLC methodology allows for the procurement or analytical verification of enantiopure 2-phenyltetrahydropyran-4-one, a scaffold that mirrors the core structure of numerous natural products and CFTR modulator drug candidates [1][2]. The validated chiral resolution method [1] ensures that the desired enantiomer can be reliably characterized and quantified, making this compound a strategic choice for medicinal chemistry programs targeting tetrahydropyran-containing pharmacophores.

Substrate for Enzyme-Catalyzed Stereoselective Reduction Studies

As documented in the foundational work by Haslegrave and Jones, 2-substituted tetrahydropyran-4-ones are effective substrates for horse liver alcohol dehydrogenase (HLAD), producing chiral alcohols with defined stereoselectivity [1]. The 2-phenyl derivative's unique steric and electronic profile, evidenced by its distinct physical properties [2], makes it a valuable model substrate for laboratories developing or benchmarking new biocatalytic reduction methods where the phenyl group influences both enzyme binding and product stereochemistry.

Intermediate for CFTR Modulator Synthesis

The compound has been directly employed as a reactant in the synthesis of CFTR-modulating agents, as outlined in patent WO2016069891A1, where it served as a key intermediate for constructing rac-1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-[(2R,4S)-2-phenyltetrahydro-2H-pyran-4-yl]cyclopropanecarboxamide [1]. Its documented use in this therapeutic area provides a specific application track record that is not commonly established for other commercially available 2-substituted tetrahydropyranones.

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